molecular formula C10H20O2 B14648999 (2,2-Diethoxyethyl)cyclobutane CAS No. 51007-63-7

(2,2-Diethoxyethyl)cyclobutane

Cat. No.: B14648999
CAS No.: 51007-63-7
M. Wt: 172.26 g/mol
InChI Key: YLWFLJWHGAKLMV-UHFFFAOYSA-N
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Description

(2,2-Diethoxyethyl)cyclobutane is a chemical compound characterized by a cyclobutane ring substituted with a 2,2-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)cyclobutane typically involves the reaction of cyclobutane derivatives with diethoxyethyl reagents under specific conditions. One common method includes the use of cyclobutane carboxylic acid derivatives, which are reacted with diethoxyethyl halides in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)cyclobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2,2-Diethoxyethyl)cyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be utilized in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,2-Diethoxyethyl)cyclobutane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethoxyethyl)cyclobutane: Similar in structure but with methoxy groups instead of ethoxy groups.

    (2,2-Diethoxyethyl)cyclopentane: Contains a cyclopentane ring instead of a cyclobutane ring.

    (2,2-Diethoxyethyl)cyclohexane: Features a cyclohexane ring.

Uniqueness

(2,2-Diethoxyethyl)cyclobutane is unique due to its specific ring structure and the presence of the diethoxyethyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

51007-63-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2-diethoxyethylcyclobutane

InChI

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-9-6-5-7-9/h9-10H,3-8H2,1-2H3

InChI Key

YLWFLJWHGAKLMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1CCC1)OCC

Origin of Product

United States

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